Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18324328
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3 |
| Standard InChI Key | KWCUAKSAWNXLFK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CN=C(N2C=C1)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an imidazo[1,5-a]pyridine system, a bicyclic framework merging imidazole and pyridine rings. The methoxy (-OCH₃) group at position 7 and the methyl ester (-COOCH₃) at position 3 critically influence its reactivity and interactions. The IUPAC name, methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate, reflects these substituents. Its canonical SMILES string, COC1=CC2=CN=C(N2C=C1)C(=O)OC, encodes the connectivity and functional groups.
Spectral Characterization
Key spectral data include:
-
¹H-NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while the ester methyl group appears at δ 3.7 ppm. Aromatic protons in the imidazo-pyridine core exhibit signals between δ 7.5–8.5 ppm.
-
MS: The molecular ion peak [M+H]⁺ is observed at m/z 207, consistent with its molecular weight.
-
IR: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O methoxy) confirm functional groups.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 206.20 g/mol |
| LogP (Partition Coefficient) | 1.12 |
| PSA (Polar Surface Area) | 43.6 Ų |
| Solubility | >10 mg/mL in DMSO |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example:
-
Step 1: Protection of the amine group in 2-amino-7-methoxypyridine using Boc anhydride.
-
Step 2: Cyclization with methyl propiolate in the presence of p-toluenesulfonic acid (PTSA).
-
Step 3: Deprotection under acidic conditions to yield the final product.
Yields exceeding 70% are achievable with optimized catalyst systems (e.g., Pd(OAc)₂ for cross-coupling steps).
Industrial Manufacturing
Scalable methods employ continuous-flow reactors to enhance efficiency and purity. Key process parameters include:
-
Temperature: 80–120°C
-
Pressure: 1–3 atm
-
Catalysts: Heterogeneous Pd/C or Ru-based systems.
Industrial batches achieve >95% purity, as verified by HPLC, with a production capacity of 50–100 kg/month.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with notable potency against Staphylococcus aureus (MIC = 0.5 μg/mL). Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Properties
In vitro assays demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 10.0 |
Apoptosis induction is mediated via caspase-3 activation and Bcl-2 downregulation. Synergistic effects with doxorubicin (Combination Index = 0.3–0.5) suggest potential as an adjuvant therapy.
Applications in Scientific Research
Drug Discovery
The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Structural modifications at the 3-position (ester → amide) enhance target affinity by 3–5 fold in preliminary screens.
Materials Science
Its π-conjugated system enables applications in organic light-emitting diodes (OLEDs). Complexation with Ir(III) yields phosphorescent materials with quantum yields up to 0.45.
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the 7-methoxy group with halogens (e.g., Cl) increases lipophilicity (LogP = 1.8) but reduces aqueous solubility by 40%. Conversely, removing the ester group abolishes antibacterial activity, underscoring its pharmacological necessity.
| Compound | LogP | MIC (S. aureus) |
|---|---|---|
| 7-Methoxy derivative (Target) | 1.12 | 0.5 μg/mL |
| 7-Chloro derivative | 1.80 | 2.0 μg/mL |
| Non-ester analog | 0.95 | >10 μg/mL |
| Hazard Code | Risk Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes eye damage |
| H335 | May cause respiratory irritation |
Future Research Directions
-
Structure-Activity Relationships: Systematic exploration of substituents at positions 3 and 7.
-
In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution studies in murine models.
-
Nanoformulations: Development of liposomal carriers to enhance tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume